Araldite
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLNMOVIMRLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Polymerization Mechanisms
Novel Synthetic Routes for Araldite Precursors
Traditional epoxy resins are often derived from petroleum-based resources, such as diglycidyl ether of bisphenol A (DGEBA). mdpi.com However, recent research focuses on developing more sustainable and functional alternatives.
Development of Bio-based Epoxy Monomers and Oligomers
Driven by environmental and health concerns, there is significant interest in synthesizing epoxy monomers and oligomers from renewable biomass resources. mdpi.com Various plant-based materials, including lignin-derived compounds like vanillin (B372448), guaiacol, and methyl guaiacol, are being explored as feedstocks for bio-based epoxies. mdpi.commdpi.comresearchgate.net
Synthesis typically involves the glycidylation of plant phenols with epichlorohydrin (B41342) (ECH) under alkaline conditions, often utilizing phase transfer catalysts. mdpi.commdpi.com Another route involves the peroxidation of carbon-carbon double bonds present in biomass using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). mdpi.com
Research has demonstrated the successful synthesis of bio-based epoxy monomers with properties comparable to or exceeding those of commercial petroleum-based counterparts. For instance, epoxy monomers synthesized from vanillin have shown similar reactivity to commercial monomers and resulted in cured resins with enhanced flame retardancy, higher glass transition temperatures (Tg), tensile strength, and tensile modulus. mdpi.com
The introduction of dynamic chemical bonds, such as imine or disulfide bonds, into bio-based epoxy precursors is also being investigated to enable the synthesis of recyclable, degradable, or reprocessable epoxy resins. mdpi.com Ester bonds are another type of dynamic covalent bond used for preparing recyclable thermosetting resins, undergoing transesterification at high temperatures or hydrolysis under acidic or alkaline conditions. mdpi.com Schiff bases facilitate recyclability and degradability through dynamic reactions like imine-amine exchange, imine-imine exchange, and imine condensation/hydrolysis. mdpi.com Diels-Alder (D-A) structures can also be incorporated, allowing for recyclability by changing temperature. mdpi.com
Despite promising advancements, challenges remain in the large-scale production of bio-based epoxy resins, including the cost of biomass feedstocks and processing difficulties. mdpi.com
Design and Synthesis of Multi-functional Epoxy Compounds
Beyond the common bifunctional DGEBA, the design and synthesis of multi-functional epoxy compounds with more than two epoxy groups per molecule is a key area of research. derpharmachemica.comresearchgate.net These compounds are synthesized to enhance the properties of cured resins, such as thermal resistance, mechanical strength, and adhesion. cnrs.frspeautomotive.com
Multi-functional epoxies can be synthesized through reactions involving compounds with multiple reactive sites, such as phenols or amines, with epichlorohydrin. For example, novel epoxy resins bearing azomethine groups have been synthesized by reacting DGEBA with aromatic azomethines. cnrs.fr Another approach involves the synthesis of precursors with specific functional groups that are then epoxidized. derpharmachemica.com
The incorporation of specific structural units, such as naphthalene (B1677914) units, into multi-functional epoxy resins has been explored to achieve high thermal resistance, high modulus, and excellent hot-wet properties in the cured materials. speautomotive.com The synthesis of novel cycloaliphatic epoxy resins starting from dicyclopentadiene (B1670491) has also been reported, yielding trifunctional epoxies with desirable thermal and mechanical properties for applications like packaging materials. cnrs.fr
The design of multi-functional epoxy resins often involves careful selection of the core molecular structure and the number and arrangement of epoxy groups to achieve desired performance characteristics in the final cured network. researchgate.netrsc.org
Polymerization Kinetics and Reaction Pathways in this compound Systems
The transformation of liquid epoxy resins into rigid, cross-linked thermosets involves complex polymerization reactions. Understanding the kinetics and mechanisms of these reactions is crucial for controlling the curing process and optimizing the properties of the final material.
Mechanistic Investigations of Epoxy Ring-Opening Polymerization
Epoxy resins primarily polymerize through the ring-opening of the oxirane group. This can occur via anionic, cationic, or neutral mechanisms, depending on the hardener and catalyst used. acs.orgresearchgate.net
Anionic ring-opening polymerization is a fundamental mechanism in the production of polyethers and in certain epoxy curing systems. researchgate.net This mechanism typically involves the nucleophilic attack of an initiator (such as an alkali metal derivative or an organic anion) on the epoxy ring. researchgate.net While effective, anionic polymerization of substituted epoxides can be accompanied by side reactions. researchgate.net
Cationic polymerization of epoxides is another important pathway, particularly for curing polyfunctional epoxy resins in industrial applications. acs.org This mechanism involves an initiator generating a cationic species that opens the epoxy ring, leading to chain propagation. acs.org However, cationic curing at ambient temperatures can lead to side reactions like monomer rearrangement and cyclic oligomer formation, affecting the final properties. acs.org
Mechanistic studies often employ techniques like density functional theory (DFT) to investigate the reaction pathways and transition states involved in epoxy ring-opening reactions, especially in the presence of catalysts or accelerators. mdpi.com These studies help to elucidate the roles of different species and intermediates in the polymerization process. mdpi.com
Influence of Catalysis on Polymerization Dynamics and Selectivity
Catalysts play a critical role in controlling the rate, selectivity, and completeness of epoxy polymerization. Different catalysts can significantly influence the polymerization dynamics and the resulting network structure. acs.orgmdpi.com
In anionic polymerization, the choice of initiator and counter-ion can affect the reaction rate and the molecular weight distribution of the polymer. acs.orgresearchgate.net Organoaluminum initiators, for example, have been developed for controlled anionic ring-opening polymerization of epoxides, allowing for the synthesis of polymers with well-defined molecular weights. acs.org
For cationic polymerization, the selection of initiators is crucial. Diaryliodonium salts, for instance, can act as versatile initiators for cationic polymerization, and their reactivity can be tailored by structural modifications or the use of photosensitizers. acs.org The addition of certain metal compounds can also enable thermal initiation of cationic polymerization at elevated temperatures. acs.org
In epoxy-amine systems, while self-curing can occur, catalysts, particularly tertiary amines like benzyldimethylamine (BDMA) and triethylamine, can accelerate the reaction and help counteract vitrification. mdpi.com In epoxy-anhydride and epoxy-diacid systems, catalysts like bismuth can significantly reduce the peak curing temperature by facilitating the formation of ester or anhydride (B1165640) bonds. mdpi.com
The concentration of the catalyst also has a significant influence on the polymerization dynamics and the properties of the cured material, including the glass transition temperature and mechanical properties. cranfield.ac.ukmdpi.com Studies on epoxy vitrimers, which undergo dynamic bond exchange reactions, have shown that catalyst content affects the bond exchange rate, topological transition temperature, and stress relaxation behavior. cranfield.ac.ukmdpi.com
Data on the influence of catalyst concentration on properties like glass transition temperature and elastic modulus can be crucial for optimizing formulations. For example, in certain epoxy vitrimer systems, increasing the concentration of a metallic catalyst like zinc acetate (B1210297) can lead to an increase in elastic modulus. mdpi.com
Molecular Characterization Techniques for Newly Synthesized this compound Components
Characterizing the chemical structure, molecular weight, and purity of newly synthesized epoxy monomers, oligomers, and cured resins is essential for understanding their properties and performance. A range of analytical techniques is employed for this purpose. mdpi.comderpharmachemica.com
Spectroscopic methods are widely used for structural identification. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify the presence of characteristic functional groups, such as oxirane rings, hydroxyl groups, and aromatic rings. cnrs.frderpharmachemica.comrsc.orgmdpi.comtandfonline.comimist.maacs.orgrsc.orgnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the molecular structure, including the types and connectivity of atoms. cnrs.frjcsp.org.pkderpharmachemica.comtandfonline.comimist.maacs.orgrsc.orgnih.govacs.org 31P NMR is useful for characterizing phosphorus-containing epoxy compounds. nih.gov UV-Vis spectroscopy can also be used, for example, to study reactions involving chromophores or to determine the degree of certain reactions like retro Diels-Alder. derpharmachemica.comacs.org
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a reliable technique for determining the molecular weight averages (number-average molecular weight (Mn) and weight-average molecular weight (Mw)) and polydispersity index (PDI) of epoxy resins, particularly oligomers and uncured polymers. derpharmachemica.com
Thermal analysis techniques provide insights into the curing behavior and thermal properties of epoxy systems. Differential Scanning Calorimetry (DSC) is used to study curing kinetics, determine glass transition temperatures (Tg), and measure reaction enthalpies. cnrs.frderpharmachemica.comcnrs.frrsc.orgnih.govacs.orgresearchgate.netmdpi.com Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of uncured resins and cured polymers by measuring weight loss as a function of temperature. cnrs.frjcsp.org.pkderpharmachemica.comcnrs.frrsc.org Dynamic Mechanical Analysis (DMA) is used to evaluate the thermomechanical properties of cured resins, including storage modulus, loss modulus, and Tg. cnrs.frcranfield.ac.ukmdpi.comrsc.orgmdpi.com
Other techniques are used depending on the specific properties being investigated. Mass Spectrometry (MS) can be used to confirm the molecular weight and structure of synthesized compounds. nih.gov Elemental analysis provides information on the elemental composition. nih.gov Techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can be used to examine the morphology and elemental distribution in cured epoxy materials or composites. rsc.orgtandfonline.com X-ray Diffraction (XRD) can provide information about the crystalline structure. acs.orgresearchgate.net Viscometry is used to measure the viscosity of epoxy resins, which is important for processing. mdpi.comimist.ma
These characterization techniques, used in combination, provide a comprehensive understanding of the molecular characteristics of newly synthesized this compound components and their behavior during polymerization and in the final cured state.
Curing Processes and Network Formation Dynamics in this compound
The performance characteristics of this compound epoxy systems are intrinsically linked to the complex processes of curing and the subsequent formation of cross-linked network architectures. These processes involve intricate chemical reactions influenced by various parameters, ultimately dictating the material's final physical and mechanical properties.
Elucidation of Curing Kinetics in this compound Formulations
Understanding the curing kinetics of this compound formulations is crucial for optimizing processing conditions and predicting material behavior. This involves studying the rate and mechanism of the cross-linking reactions.
Comparative Analysis of Isothermal and Non-Isothermal Curing Regimes
Curing of this compound can be conducted under isothermal (constant temperature) or non-isothermal (varying temperature) conditions. Comparative studies using techniques like Differential Scanning Calorimetry (DSC) reveal distinct kinetic behaviors under these different regimes. For instance, isothermal curing involves holding the material at a specific temperature for a defined period to achieve a desired degree of cure researchgate.netrevistapolimeros.org.br. Non-isothermal curing, on the other hand, involves a programmed temperature increase, allowing for the study of the reaction over a range of temperatures mdpi.comupc.edu.
Research indicates that microwave curing, a form of non-isothermal heating, can lead to a significant increase in the fractional conversion of this compound LY 5052 / 4 4' DDS epoxy systems compared to conventional heating under isothermal conditions sapub.org. Microwave curing also results in higher reaction rates and takes place over a smaller temperature range sapub.org.
Determination of Kinetic Parameters: Activation Energy and Reaction Order
Kinetic parameters such as activation energy (Ea) and reaction order (n) provide valuable insights into the curing mechanism. These parameters can be determined using various analytical methods applied to both isothermal and non-isothermal curing data.
Methods like the Borchardt and Daniels method can be used to evaluate parameters such as activation energy (Ea), reaction order (n), and degree of conversion (α) from a single DSC scan, providing an overview of the kinetic behavior researchgate.net. Other methods, such as Kissinger and Ozawa, and the model-free Friedman approach, are also employed to determine activation energies and pre-exponential factors mdpi.comresearchgate.netmdpi.comscispace.com.
Application of Advanced Analytical Techniques for Curing Monitoring
Advanced analytical techniques are indispensable for monitoring the progress of the curing reaction in real-time and characterizing the changes occurring within the material.
Differential Scanning Calorimetry (DSC) is a widely used technique for studying curing kinetics by measuring the heat flow associated with the exothermic curing reaction revistapolimeros.org.brmdpi.comsapub.orgresearchgate.netmdpi.comcsic.esnottingham.ac.ukresearchgate.net. DSC can be used for both isothermal and non-isothermal analysis to determine the degree of cure, reaction rate, and kinetic parameters researchgate.netrevistapolimeros.org.brsapub.orgresearchgate.net.
Dielectric Analysis (DEA), also known as broadband dielectric spectroscopy (BDS) or impedance spectroscopy, is another powerful technique for monitoring the curing process mdpi.comcsic.esresearchgate.netresearchgate.net. DEA measures the changes in the electrical properties of the material as the cross-linked network forms, providing information on ion mobility and the extent of the reaction researchgate.netresearchgate.net. DEA is considered highly sensitive and suitable for in-situ monitoring of industrial curing cycles mdpi.comresearchgate.netresearchgate.net.
Fourier Transform Infrared Spectroscopy (FT-IR) and Raman spectroscopy are spectroscopic techniques used to follow the chemical changes occurring during curing by monitoring the disappearance of reactant functional groups (e.g., epoxy and amine) and the formation of new bonds researchgate.netcsic.estheijes.com. These techniques can provide insights into the reaction pathway and the degree of conversion csic.estheijes.com.
Other techniques mentioned for cure monitoring and material characterization include Dynamic Mechanical Analysis (DMA), Thermomechanical Analysis (TMA), and ultrasonic techniques researchgate.netmdpi.comcsic.esnottingham.ac.ukijstr.org. DMA measures the viscoelastic properties of the material as a function of temperature or time, providing information about the glass transition temperature (Tg) and the development of mechanical properties researchgate.netijstr.org. Ultrasonic techniques, such as monitoring compression wave velocity and attenuation, can also characterize the cure state and detect events like gelation and vitrification nottingham.ac.uk.
Evolution of Cross-Linked Network Architectures in this compound Systems
The curing process leads to the formation of a three-dimensional cross-linked network, the architecture of which significantly influences the final properties of the cured this compound.
Mesoscopic Heterogeneity and Homogeneity in Network Formation
The network structure formed in epoxy resins, including this compound systems, is generally heterogeneous at the mesoscopic scale acs.orgresearchgate.net. This heterogeneity refers to variations in cross-link density and the distribution of unreacted species within the network researchgate.net.
Studies combining techniques like Fourier-transform infrared spectroscopy and coarse-grained molecular dynamics simulations have investigated the origin of this mesoscopic heterogeneity in epoxy resins composed of epoxy bases and diamine hardeners researchgate.net. The rate balance between the first and second steps of the reaction (chain extension and branching) is dependent on the curing temperature, influencing the homogeneity of the network researchgate.net. At lower curing temperatures, a more homogeneous domain can form as unreacted substances are incorporated into the growing network researchgate.net. Conversely, at higher temperatures, the rapid reaction can lead to isolated small fragments and nanoscale voids, resulting in a more heterogeneous network researchgate.net.
Particle tracking studies have also illustrated the generation of heterogeneous structures at a mesoscopic scale during the initial stages of curing, with the characteristic length scale decreasing as curing progresses acs.org. At the fully cured stage, the length scale of heterogeneity can decrease to around 10 nm acs.org.
The presence of inorganic fillers can influence the homogeneity of the matrix cure reaction researchgate.net. Microwave curing has also been suggested to lead to a more compact network structure and greater homogeneity compared to conventional curing ijstr.org.
Interplay of Curing Conditions and Resultant Network Topology
The chosen curing conditions have a direct impact on the resulting network topology, which in turn dictates the mechanical, thermal, and chemical properties of the cured material acs.org.
The type of curing agent and the curing process directly affect the properties of epoxy resin due to the cross-linking between epoxy molecules and reactive groups emerginginvestigators.org. A higher cross-link density generally improves chemical resistance but can lower the strain the material can withstand before fracturing emerginginvestigators.org. Lower cross-link density can improve toughness and reduce shrinkage during curing emerginginvestigators.org.
The curing temperature plays a significant role in the extent of heterogeneity in the network structure researchgate.net. As discussed earlier, higher curing temperatures can lead to a more heterogeneous network with variations in cross-link density researchgate.net. This heterogeneity can influence the glass transition dynamics and the material's behavior when exposed to solvents researchgate.net.
The method of curing, such as conventional heating versus microwave heating, can also affect the network structure and properties like glass transition temperature, flexural strength, and cross-link density ijstr.org. Microwave cured samples have been observed to have higher glass transition temperatures, flexural strength, and cross-link density compared to conventionally cured samples ijstr.org.
The final network structure, including its cross-link density and homogeneity, is a direct consequence of the interplay between the specific this compound formulation and the applied curing conditions.
Curing Processes and Network Formation Dynamics in Araldite
Evolution of Cross-Linked Network Architectures in Araldite Systems
Development and Validation of Theoretical Models for Network Build-Up
Understanding and predicting the complex network formation during epoxy curing is essential for controlling the final material properties. Theoretical models play a vital role in this endeavor. These models aim to describe the structural evolution of the polymer network as the curing reaction progresses.
One approach involves modeling the network build-up process by defining structural fragments that combine according to specific rules, taking into account reactions such as the epoxy-amine reaction and polyetherification rsc.org. The simultaneous occurrence of these reactions can be captured by such models rsc.org. The crosslinking density, a key parameter defining the network structure, begins to increase significantly once the gel point is reached rsc.org.
Validation of these theoretical models often involves comparing their predictions with experimental data obtained through various characterization techniques. Techniques such as differential scanning calorimetry (DSC) and near-infrared spectroscopy (NIR) are used to monitor the degree of cure and reaction kinetics mdpi.comresearchgate.net. However, relating conversion data from these techniques to rheological properties, which are also indicative of network formation, can be challenging due to variations in composition and thermal history between samples nist.gov.
Models based on percolation theory, which describe the divergence of viscosity at the gel point, have shown better agreement with experimental rheology-conversion data compared to simpler mixing rule models, although they are primarily valid before the gel point is reached nist.gov. The generalized effective medium (GEM) model has been proposed to address this limitation by incorporating the divergence of rheological properties on both sides of the critical gel point nist.gov.
Molecular modeling, including atomistic and coarse-grained molecular dynamics (MD) simulations, is considered a powerful tool for understanding the structure and properties of crosslinked polymers acs.orgplos.org. These simulations can provide insights into the molecular interactions and network architecture that are difficult to characterize directly due to the infusibility and insolubility of cured epoxy resins acs.org. Validation of molecular models can involve comparing simulated properties, such as glass transition temperature (Tg), with experimental measurements obtained from techniques like dynamic mechanical thermal analysis (DMTA) plos.org. Studies have shown good agreement between simulated and experimental Tg values for various epoxy systems plos.org.
Research into Advanced Curing Agent Systems for this compound Resins
The performance characteristics of cured this compound resins are significantly influenced by the choice of curing agent or hardener fabervanderende.com. Ongoing research focuses on developing advanced curing agent systems to tailor properties, improve performance, and address environmental concerns.
Design and Synthesis of Novel Curing Agents and Co-hardeners
The design and synthesis of novel curing agents and co-hardeners are crucial for developing epoxy resins with enhanced or specific properties. Polyamines are frequently used as hardeners, reacting with epoxy groups through ring-opening to form a highly crosslinked network wikipedia.org. The curing mechanisms can involve nucleophilic addition, cationic polymerization, or anionic polymerization, depending on the type of curing agent researchgate.net.
Research explores the synthesis of new hardeners with tailored structures to control curing characteristics and final properties. For instance, novel thiol-terminated polythiourethanes have been synthesized and used as curing agents, demonstrating the ability to influence curing rate, glass transition temperature, impact resistance, and tensile strength of the cured epoxy resin academie-sciences.fr. The molecular structure of the polythiourethane hardener, specifically its functionality, impacts the reaction exotherm, curing rate, and Tg academie-sciences.fr.
Other research focuses on synthesizing hardeners from readily available resources. Novel imine hardeners have been synthesized from lignin-based vanillin (B372448) and biobased diamines, resulting in vitrimers with good reprocessability, self-healing, recyclability, and solvent resistance due to the presence of reversible imine bonds nih.gov. The aliphatic chain length in the amine hardener was found to affect the curing kinetics and thermomechanical performance, with shorter chains leading to higher Tg values nih.gov.
The synthesis of novel curing agents based on halogenophosphazene derivatives has also been explored to improve properties like flame resistance researchgate.net. These synthesized derivatives have shown advantages over conventional curing systems by enhancing mechanical properties and significantly increasing flame resistance researchgate.net.
Bio-based and Environmentally Benign Hardener Systems
Increasing environmental awareness drives the research and development of bio-based and environmentally benign hardener systems for epoxy resins. The aim is to reduce reliance on petroleum-based products and minimize the environmental impact of epoxy solutions unitedresin.comgreenpoxy.org.
Bio-based hardeners can be derived from renewable resources such as agricultural by-products or plant-based materials polytek.com. Novel green curing agents like L-tryptophan and guanine, derived from amino acids and heterocyclic molecules, have been investigated as potential hardeners for epoxy resins mdpi.com. While some bio-based hardeners may initially result in lower thermal and mechanical performance compared to traditional systems, research is ongoing to develop advanced bio-based resins and hardeners that can match or exceed the performance of conventional counterparts mdpi.comspecificpolymers.com.
Companies are introducing new lines of epoxy systems that integrate bio-based materials into their formulations, offering eco-friendly alternatives without compromising performance unitedresin.com. These bio-based systems are being developed for various applications, including coatings, adhesives, and composites unitedresin.comgreenpoxy.orgpolytek.com. The bio-based carbon content in these systems can vary depending on the specific resin and hardener combination greenpoxy.orgpolytek.com.
Role of Accelerators and Modifiers in Optimizing Curing Efficacy
Accelerators and modifiers are often incorporated into epoxy formulations to optimize the curing process and enhance the properties of the cured resin fabervanderende.comevonik.com.
Accelerators are used to speed up the curing reactions, allowing for shorter curing times and reduced temperatures mdpi.com. This can lead to more streamlined processing, reduced energy consumption, and increased efficiency mdpi.com. Various compounds can act as accelerators, including Lewis acids (e.g., boron trifluoride complexes), imidazoles, and substituted ureas evonik.commdpi.com. Tertiary amines, such as benzyldimethylamine and triethylamine, also serve as catalysts, particularly in epoxy-amine systems evonik.commdpi.com. Phenolic compounds can also accelerate the curing reaction of epoxy-amine systems mdpi.com.
Modifiers, on the other hand, are used to tailor the properties of the cured epoxy resin. These can include diluents to reduce viscosity for improved ease of application, and modifiers for flexibilization, toughening, and improved water resistance and adhesion evonik.comnih.gov. The incorporation of flexible fragments into the polymer network through chemical modification can enhance properties like elasticity and impact resistance nih.gov. Other modifiers include fillers, fibers, sizing agents, flexibilizers, and tougheners fabervanderende.com. The selection and concentration of these modifiers can significantly influence the final mechanical, thermal, and chemical properties of the cured epoxy system fabervanderende.com.
Computational Modeling and Simulation of Araldite Polymer Systems
Atomistic and Coarse-Grained Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are widely used to study the behavior of epoxy resins at the atomic and coarse-grained levels. researchgate.netresearchgate.netscientific.netrsc.orgacs.orgrsc.orgresearchgate.netmdpi.comresearchgate.net These simulations track the motion of atoms and molecules over time, allowing researchers to investigate dynamic processes and predict material properties. scientific.netresearchgate.net Atomistic simulations explicitly represent each atom, providing detailed insights into local interactions and chemical reactions. rsc.orgmgms-ds.de Coarse-grained MD, on the other hand, groups several atoms into single beads, enabling the simulation of larger systems and longer timescales while retaining essential features of the polymer's behavior. rsc.orgmgms-ds.deacs.org
Simulation of Cross-Linking Reactions and Network Formation Pathways
Simulating the cross-linking reaction is fundamental to understanding the formation of the epoxy network. nih.govresearchgate.netresearchgate.netacs.org MD simulations can model the chemical reactions between epoxy monomers and curing agents, such as amines or anhydrides, which lead to the formation of a three-dimensional network structure. nih.govresearchgate.netmdpi.com Different approaches exist for simulating cross-linking, including static methods where bonds are formed based on proximity and dynamic methods that incorporate reaction probabilities and kinetics. researchgate.netmdpi.com These simulations can reproduce the curing process and track the evolution of the network structure as the reaction progresses. researchgate.netresearchgate.netacs.org For instance, studies have investigated the curing of diglycidyl ether of bisphenol-A (DGEBA) with various curing agents like diethylenetriamine (B155796) (DETA) or diethyltoluenediamine (B1605086) (DETDA) using MD simulations. researchgate.netresearchgate.netresearchgate.net Reactive force fields are often employed to accurately model the bond formation and dissociation events during the curing process. acs.orgmgms-ds.demdpi.comnih.gov
Prediction of Network Structural Parameters and Topologies
MD simulations allow for the prediction of various network structural parameters and topologies as a function of the degree of cure. mdpi.comresearchgate.net These parameters are crucial for relating the molecular structure to macroscopic properties. Examples of predicted parameters include crosslink density, which is the number of crosslinks per unit volume or mass, and the molecular weight between crosslinks. researchgate.netmdpi.com Simulations can also provide information about the distribution of network chain lengths and the presence of structural defects. nih.gov
Data from simulations can be presented in tables to show the relationship between crosslink density and properties like Tg. For example, a study on DGEBA/methyl tetrahydrophthalic anhydride (B1165640) (MTHPA) epoxy system showed Tg increasing with crosslinking density. aip.org
| Crosslinking Density (%) | Glass Transition Temperature (K) aip.org |
| 67 | 382.68 |
| 96 | 404.52 |
Simulations can also provide insights into microstructural parameters like bond length distribution, cohesive energy density (CED), and fractional free volume (FFV), which are related to the network structure and influence material properties. mdpi.com
Quantum Mechanical and Chemical Calculation Methods
Quantum Mechanical (QM) and chemical calculation methods provide a deeper understanding of the electronic structure and reactivity of the molecules involved in epoxy curing. mgms-ds.demdpi.comnih.govnih.govresearchgate.netmdpi.comacs.orgaip.orgbegellhouse.comresearchgate.net These methods are particularly useful for studying reaction mechanisms and energy landscapes at the atomic level.
Reaction Pathway Analysis and Elucidation of Energy Landscapes
QM calculations can be used to analyze the detailed reaction pathways of the curing process. mdpi.comnih.govresearchgate.netmdpi.comacs.orgaip.orgbegellhouse.comresearchgate.netacs.org By calculating the energy of reactants, transition states, and products, researchers can determine the energy barriers and thermodynamics of different reaction steps. nih.govresearchgate.netacs.orgbegellhouse.comacs.org This helps in identifying the most favorable reaction routes and understanding the kinetics of the curing process. researchgate.netbegellhouse.com
For instance, QM calculations have been used to study the addition reaction between epoxy groups and amines, revealing the stepwise nature of the reaction and the relative energies of intermediates and transition states. nih.gov These calculations can provide insights into the activation energies required for different reactions to occur. researchgate.netarxiv.org
The energy landscape describes the potential energy surface of the reacting system, illustrating how the energy changes as the reaction progresses along different coordinates. mdpi.com QM calculations can map out these energy landscapes, providing a detailed picture of the energy barriers that must be overcome for the curing reaction to proceed. mdpi.com This information is valuable for understanding why certain curing agents or conditions lead to faster or slower reaction rates. researchgate.netbegellhouse.com
Computational Studies of Molecular Interactions within Araldite-Based Systems
Computational studies can quantify the strength of these interactions and analyze how they are affected by the chemical structure of the epoxy resin and curing agent, as well as the network formation. mdpi.com For example, hydrogen bonding, which forms between hydroxyl groups (generated during epoxy ring opening) and other polar groups, can contribute to the cohesive strength of the network. rsc.org
Furthermore, QM calculations can be applied to study interactions at interfaces, such as between the epoxy matrix and reinforcing fillers or substrates in composite materials and adhesives. mgms-ds.deacs.orgmdpi.commdpi.comtandfonline.com These studies help in understanding adhesion mechanisms and load transfer at the interface. mdpi.comtandfonline.com By analyzing the interaction energies between different molecular components, researchers can gain insights into how to optimize the composition and structure of epoxy systems for specific applications. mgms-ds.demdpi.commdpi.com
Multi-scale Modeling Approaches for this compound Materials
Multi-scale modeling approaches combine different computational techniques to bridge the gap between molecular-level phenomena and macroscopic material behavior. researchgate.netmgms-ds.deacs.orgmdpi.comresearchgate.netmdpi.comaip.orgtandfonline.comaiaa.orgnih.govresearchgate.net This is particularly important for complex polymer networks like cured epoxies, where properties at the macroscopic level are a result of interactions and structures at much smaller scales. mgms-ds.demdpi.com
These approaches typically involve linking simulations performed at different length and timescales. mgms-ds.deacs.orgmdpi.comtandfonline.comaiaa.org For example, QM calculations might be used to determine parameters for atomistic MD simulations, which in turn can provide input for coarse-grained models or continuum mechanics simulations like Finite Element Analysis (FEA). mgms-ds.deacs.orgaip.orgtandfonline.comaiaa.orgresearchgate.netzcu.czneliti.comkalaharijournals.com
Multi-scale modeling allows for the prediction of a wide range of material properties, including mechanical properties (e.g., elastic modulus, yield strength, fracture toughness), thermal properties (e.g., glass transition temperature, thermal conductivity), and physical properties (e.g., density, shrinkage). researchgate.netscientific.netacs.orgresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.commdpi.commdpi.comaip.orgtandfonline.comaiaa.orgnih.govresearchgate.netazom.com By integrating information from different scales, these models can provide a more comprehensive understanding of material behavior under various conditions. mgms-ds.deacs.orgmdpi.comtandfonline.comaiaa.org
For instance, a multi-scale framework might use MD simulations to generate stress-strain profiles of the crosslinked network at the microscale, which are then used to inform constitutive models at the macroscopic level for FEA of components. acs.orgaiaa.orgresearchgate.net This allows engineers to simulate the behavior of larger structures and predict their performance under mechanical load. acs.orgaiaa.orgresearchgate.netzcu.czneliti.comkalaharijournals.comazom.com
Multi-scale modeling can also be used to study the influence of factors like crosslink density, temperature, and strain rate on the macroscopic properties of epoxy resins. scientific.netmdpi.comresearchgate.netmdpi.comaiaa.orgnih.gov By capturing the interplay between molecular-level structure and macroscopic response, these approaches provide valuable tools for material design and optimization. mgms-ds.deresearchgate.netmdpi.comaiaa.orgnih.govresearchgate.net
| Modeling Scale | Computational Methods Used | Information Provided | Applications |
| Atomistic | Quantum Mechanics, Atomistic Molecular Dynamics | Reaction pathways, energy landscapes, molecular interactions, local structure | Understanding curing chemistry, predicting bond energies, studying interfacial interactions. mgms-ds.demdpi.comresearchgate.netmdpi.com |
| Mesoscale | Coarse-Grained Molecular Dynamics, Dissipative Particle Dynamics | Network structure, dynamics, glass transition, mechanical properties at larger scales | Predicting bulk properties, studying polymer dynamics, analyzing network topology. researchgate.netrsc.orgmgms-ds.deacs.orgaip.org |
| Macroscopic | Finite Element Analysis, Continuum Mechanics | Stress/strain distribution, failure prediction, structural response | Designing components, simulating mechanical tests, predicting performance under load. acs.orgaiaa.orgresearchgate.netzcu.czneliti.comkalaharijournals.comazom.com |
Integration of Molecular and Continuum Models for Material Behavior
The mechanical behavior of epoxy polymers is influenced by phenomena occurring at multiple length scales, from the molecular structure and crosslinking density to macroscopic stress-strain responses. Integrating molecular and continuum models allows for a comprehensive understanding and prediction of material behavior.
Molecular dynamics (MD) simulations are used to establish molecular models of crosslinked epoxy systems and predict properties such as density, glass transition temperature, and elastic modulus acs.orgresearchgate.net. These simulations can characterize various epoxy resins, including bisphenol-based resins, and employ multistep cross-linking algorithms to mimic the curing process acs.org. Force fields, such as CHARMM, OPLS-AA, PCFF, UFF, Dreiding, and COMPASS II, are utilized in MD simulations to model the interactions between atoms and molecules researchgate.netacs.orgresearchgate.netippi.ac.irdavidpublisher.comresearchgate.netresearchgate.net. Studies have shown good agreement between properties calculated from MD simulations and experimental data acs.orgresearchgate.netippi.ac.ir.
MD simulations can provide stress-strain profiles at the molecular level, which can then be used to inform macroscopic constitutive models aiaa.org. A multiscale framework can be proposed where 1D stress-strain profiles from MD simulations are used to develop constitutive models for multiaxial loadings at the continuum level aiaa.org. This approach can incorporate the influence of temperature, pressure, strain rate, and crosslinking density on the material's plastic behavior aiaa.org.
For instance, a multiscale approach can combine MD modeling at the nanoscale to establish molecular structure and load-transfer capabilities with continuum models at the bulk level to predict effective mechanical properties of composite materials mdpi.com. The load transfer at the interphase region between reinforcing materials (like graphene nanoplatelets) and the epoxy matrix can be quantified using interfacial interaction energy and adhesion mdpi.com.
Molecular simulations can also be used to study the effect of reinforcement materials, such as silicon carbide nanoparticles, carbon nanotubes, and graphene, on the mechanical and thermal properties of this compound epoxy resins ippi.ac.irnih.gov. These studies utilize force fields like COMPASS II to simulate the epoxy resin system and analyze the impact of nanoparticle concentration on properties like strength, hardness, and glass transition temperature ippi.ac.irnih.gov.
The integration of molecular and continuum approaches is also evident in the modeling of adhesive layers in bonded joints. Some adhesive model representations combine local and continuum approaches, such as using finite-thickness cohesive elements or interfacial cohesive elements within a continuum finite element framework researchgate.net. Molecular dynamics simulations can be used to inform continuum models like the cohesive zone model (CZM), with parameters determined from atomistic simulations, such as the work of separation and peak stress acs.org.
Application of Finite Element Analysis in this compound Composite Design
Finite Element Analysis (FEA) is a widely used numerical method for analyzing the behavior of materials and structures at the macroscopic level. In the context of this compound composites, FEA is applied to investigate mechanical properties, stress distribution, failure modes, and the effect of design parameters.
FEA is employed to analyze the behavior of this compound composites under various loading conditions, such as compression ijniet.org. Comparisons between analytical and FEA results have shown good agreement in predicting the response of this compound composites ijniet.org. FEA is also used in the design and analysis of composite parts, such as tubular structures and aircraft wing spars, where epoxy resins serve as the matrix material scientific.netsciepub.com.
In composite design, FEA can be used to predict the mechanical properties and response of materials like E-glass/epoxy composites under tensile and compressive loads aau.edu.et. Analytical models, such as the rule of mixture and Halphin/Tsai models, can be used to determine ply properties as input data for FEA software like ABAQUS and ANSYS aau.edu.et.
FEA is particularly valuable for analyzing adhesively bonded joints, where this compound adhesives are commonly used core.ac.ukiospress.nl. It can be used to perform material and geometric non-linear analysis, estimate stress concentration factors, and determine strain energy release rate components at potential debonding sites core.ac.uk. Cohesive Zone Modeling (CZM), often coupled with FEA, is a robust technique for modeling fracture in adhesive joints, allowing for the prediction of strength and the simulation of damage initiation and propagation researchgate.netwindows.net. Different adhesive model representations, including cohesive elements and continuum solid elements, can be used within an FEA framework to capture localized damage mechanisms researchgate.net. The Extended Finite Element Method (XFEM) is another technique used with FEA to model cracks and predict the behavior and strength of bonded joints iospress.nlwindows.net.
FEA can also be used to model the curing process of epoxy resins, incorporating curing kinetics models and temperature-dependent material properties to predict temperature distribution and residual stresses researchgate.netresearchgate.net. This is crucial for optimizing manufacturing processes and predicting the performance of composite structures researchgate.net.
The application of FEA extends to the design of composite components with complex geometries, such as T-joints in wind turbine blades, where it is used to determine the initiation and propagation of delamination cracks and evaluate the effect of fiber reinforcement architectures d-nb.info.
Computational modeling, encompassing both molecular simulations and Finite Element Analysis, plays a vital role in understanding, designing, and optimizing this compound polymer systems and their composites for diverse engineering applications.
Advanced Functionalities and Smart Araldite Systems Research
Investigation of Self-Healing Epoxy Chemistry in Araldite Formulations
The pursuit of self-healing properties in epoxy materials, such as those based on this compound, aims to autonomously repair damage like cracks, restoring mechanical integrity and preventing catastrophic failure. This research explores both intrinsic and extrinsic mechanisms. Self-healing epoxy composites have been a subject of investigation nih.govnih.govnih.govalfa-chemistry.comnih.gov.
Exploration of Intrinsic Self-Healing Mechanisms (e.g., Diels-Alder Reactions)
Intrinsic self-healing relies on reversible chemical reactions embedded within the polymer network. These reactions allow the broken bonds to re-form upon the application of an external stimulus, such as heat. A prominent example is the reversible Diels-Alder reaction nih.gov. In this mechanism, furan (B31954) and maleimide (B117702) derivatives can be incorporated into the epoxy network. When a crack occurs, breaking these bonds, the application of heat can reverse the reaction (retro-Diels-Alder), and upon cooling, the furan and maleimide groups near the crack surface can react again (Diels-Alder), effectively stitching the crack together nih.gov. This approach offers the advantage of potentially repeatable healing cycles, although achieving efficient healing often requires precise control over the network structure and the stimulus application.
Development of Extrinsic Self-Healing Approaches (e.g., Microcapsule and Hollow Fiber Incorporation)
Extrinsic self-healing involves the incorporation of healing agents within the epoxy matrix. When a crack propagates, it ruptures embedded containers, releasing the healing agent into the damaged area. Two common methods for encapsulation are the use of microcapsules and hollow fibers nih.govnih.govalfa-chemistry.com.
Microcapsules: This method involves dispersing microcapsules containing a liquid healing agent (e.g., dicyclopentadiene (B1670491), DCPD) and a catalyst (e.g., Grubbs catalyst) throughout the epoxy matrix. When a crack encounters a microcapsule, it breaks the capsule wall, releasing the healing agent into the crack. The healing agent then comes into contact with the dispersed catalyst, triggering polymerization and filling the crack nih.govnih.govalfa-chemistry.com. The efficiency of this method depends on factors such as capsule size, wall strength, dispersion uniformity, and the reactivity of the healing system.
Hollow Fibers: Similar to microcapsules, hollow fibers embedded within the epoxy can contain a healing agent. When a crack intersects a fiber, the agent is released. This approach can potentially deliver larger quantities of healing agent to a crack site compared to microcapsules nih.gov.
Research in this area focuses on optimizing the composition of the healing agents, the design and fabrication of the containers (microcapsules or fibers), and their compatibility and dispersion within the this compound matrix to achieve high healing efficiency.
Photoinduced and Thermally Activated Self-Healing Strategies
Self-healing in this compound formulations can be triggered by various external stimuli, including light (photoinduced) and heat (thermally activated) nih.govnih.gov.
Photoinduced Self-Healing: This strategy utilizes light-sensitive chemical moieties within the epoxy network or healing system. Upon exposure to light of a specific wavelength, a reaction is initiated that leads to bond reformation or polymerization of a healing agent in the damaged area nih.gov. This method offers the advantage of spatial and temporal control over the healing process.
Thermally Activated Self-Healing: This is a widely explored method, often employed in intrinsic self-healing mechanisms like the Diels-Alder reaction, where heat provides the energy required to initiate the healing chemistry nih.govnih.gov. Temperature-sensitive components can also be used in extrinsic systems to trigger the release of a healing agent or activate a dormant catalyst upon heating.
The effectiveness of these strategies is evaluated based on the degree of mechanical property recovery after damage and healing.
Research on Responsive and Adaptive this compound Networks
Beyond static self-healing, research is also focused on developing this compound networks that can respond and adapt to their environment or applied stimuli. This involves designing polymer architectures with dynamic characteristics nih.govwikipedia.org.
Design Principles for Stimuli-Responsive Polymer Architectures
Designing stimuli-responsive polymer architectures for this compound systems involves incorporating functional groups or segments that undergo reversible changes in response to external cues such as temperature, light, pH, or electrical fields nih.gov. These changes can manifest as alterations in shape, stiffness, permeability, or adhesion. Key design principles include:
Incorporation of Responsive Moieties: Integrating molecules or polymer blocks known to exhibit responsiveness to specific stimuli into the epoxy network structure or as pendant groups.
Control over Network Structure: Tailoring the crosslink density and network architecture to allow for sufficient molecular mobility for the responsive behavior to occur.
Tuning of Stimulus Sensitivity: Adjusting the chemical composition to control the threshold and kinetics of the response to the applied stimulus.
These principles guide the development of this compound materials capable of adapting their properties on demand for applications such as smart coatings, sensors, and actuators.
Dynamic Covalent Chemistry in Reversible this compound Networks
Dynamic covalent chemistry (DCC) plays a crucial role in creating reversible this compound networks, often referred to as vitrimers wikipedia.org. Unlike traditional thermoset epoxies with permanent crosslinks, vitrimers contain dynamic covalent bonds that can break and re-form under specific conditions, typically elevated temperatures, through bond exchange reactions wikipedia.org.
Examples of dynamic covalent bonds explored in epoxy systems include transesterification, transamination, and imine exchange. By incorporating monomers or crosslinkers capable of forming these dynamic bonds during the curing process, the resulting this compound network can exhibit properties such as:
Reprocessability: The ability to be reshaped or repaired by applying heat.
Stress Relaxation: The capacity to dissipate stress through bond exchange, preventing the accumulation of internal stresses.
Self-Healing: The ability of cracks to close and heal as the dynamic bonds rearrange across the fractured surfaces at elevated temperatures wikipedia.org.
Research in this area focuses on identifying suitable dynamic covalent chemistries that are compatible with epoxy formulations and allow for tunable bond exchange kinetics to achieve desired material properties and functionalities.
Durability, Degradation Mechanisms, and Sustainability of Araldite Materials
Chemical Degradation Pathways of Cured Araldite Systems
The durability of cured epoxy resins, including those under the this compound brand, is impacted by various chemical degradation pathways. These mechanisms involve the scission of chemical bonds within the highly crosslinked polymer network, leading to changes in material properties.
Analysis of Hydrolytic and Oxidative Degradation Mechanisms
Two primary chemical degradation mechanisms for cured epoxy resins are hydrolysis and oxidation.
Hydrolytic Degradation: Hydrolysis involves the reaction of the polymer with water, leading to the cleavage of susceptible bonds within the epoxy network. The extent and mechanism of hydrolytic degradation can vary depending on the specific epoxy formulation (monomer and hardener type) and the environmental conditions, such as pH and temperature. For instance, ester-containing epoxy resins have been shown to undergo rapid hydrolysis in both basic and acidic solutions. tdl.orgacs.orgresearchgate.netrsc.orgrsc.org In basic solutions, a surface erosion mechanism is often observed, while in acidic solutions, a bulk erosion mechanism, consistent with linear polyesters, can occur. tdl.orgacs.org The rate of hydrolysis is influenced by factors such as the epoxy monomer structure, crosslink and ester densities, hydrophilicity, and glass transition temperature (Tg) of the resin. tdl.orgresearchgate.netrsc.org Water permeation into the polymer structure can also lower the Tg, affecting mechanical properties. specialchem.com
Oxidative Degradation: Oxidative degradation involves the reaction of the polymer with oxygen, often accelerated by heat (thermo-oxidative degradation) or UV light (photo-oxidation). This process typically leads to the formation of various oxygen-containing species, such as carbonyl and hydroxyl groups, and can result in chain scission. bohrium.comresearchgate.net The presence of oxygen significantly influences the degradation mechanism, particularly at elevated temperatures. cnrs.fr Studies on thermo-oxidative degradation of epoxy adhesives have shown a two-stage process, with initial chain scission occurring in the first stage, followed by thermo-oxidation of liberated segments in the presence of oxygen, leading to the formation of volatile by-products. cnrs.fr The stability of different functional groups within the epoxy network varies, and the degradation can be initiated at different sites. bohrium.com For amine-cured epoxies, oxidative degradation can involve the cleavage of C-N bonds, although the hydroxyethyl (B10761427) ether unit has also been identified as playing an important role in some oxidative systems. rsc.org
Study of Environmental Factors Influencing Degradation Kinetics
Environmental factors play a crucial role in influencing the kinetics and extent of degradation in cured this compound systems. Temperature and humidity are considered fundamental factors in the degradation process. researchgate.net Hygrothermal aging, which combines the effects of heat and moisture, can lead to irreversible degradation even below the material's thermal decomposition temperature. researchgate.net The diffusion of water into the epoxy resin can cause mechanical, chemical, and thermophysical changes. researchgate.net
Chemical environments, such as exposure to acids and bases, also significantly impact degradation. Studies have shown that exposure to alkaline and acidic environments can have a greater degradation influence on epoxy composites compared to exposure to salt water. researchgate.net For example, exposure to a 10% NaOH solution resulted in significant surface roughening and a substantial decrease in tensile strength of an epoxy resin. researchgate.net The concentration of aggressive chemicals, such as nitric acid in oxidative treatments, can greatly improve degradation efficiency within a certain range. mdpi.com
Other environmental factors include UV radiation, which can cause photo-oxidation, particularly on the surface of the material. researchgate.net The presence of additives and fillers in the epoxy formulation can also influence its resistance to environmental degradation. generaladhesivos.com
Strategies for Chemical Recycling and Material Reuse
Given the increasing volume of epoxy resin waste, particularly from composite materials, developing efficient and sustainable recycling strategies is crucial. Chemical recycling offers a promising approach to depolymerize the crosslinked network and recover valuable components or oligomers for reuse. mdpi.com
Development of Solvolysis and Depolymerization Techniques
Solvolysis and depolymerization are key chemical recycling techniques for breaking down the cured epoxy network. Solvolysis involves using a solvent, often with a catalyst or reagent, to cleave the chemical bonds in the polymer matrix, yielding oligomers or monomers. usc.edu This approach typically requires lower temperatures compared to pyrolysis. usc.edu
Various solvent systems and conditions have been explored for the solvolysis of epoxy resins. Supercritical or near-critical fluids, such as water and alcohols, have shown effectiveness in decomposing epoxy resins. usc.eduutk.edumdpi.com For instance, supercritical methanol (B129727) has been used to decompose bisphenol A type epoxies cured with phthalic anhydride (B1165640). usc.edu Near-critical water can also destroy the three-dimensional network structure of epoxy resins. utk.edu Supercritical acetone (B3395972) has demonstrated the ability to achieve almost complete resin degradation under specific temperature and pressure conditions. mdpi.com
The choice of solvent and catalyst is critical for the efficiency and selectivity of the depolymerization process. For amine-cured epoxies, breaking the C-O or C-N bonds can be challenging with simple solvolysis. oaepublish.com Mix-solvent systems, such as tetrahydrofuran (B95107) (THF) with water and a catalyst like ZnCl2, have been developed to improve degradation efficiency by facilitating the infiltration of reagents into the network. oaepublish.com
Data on the efficiency of solvolysis processes highlight the influence of reaction conditions. For example, using a THF/H2O/ZnCl2 system, a 99.0% removal of epoxy resin polymers was achieved after 5 hours at 230°C. oaepublish.com
Solvolysis Efficiency Data
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Epoxy Removal (%) | Ref. |
| Supercritical Methanol | None | >270 | 1 | High | usc.edu |
| Near-critical Water | None | 290-295 | Lengthy | <10 (initial) | utk.edu |
| Near-critical Water | None | 290-295 | Rapid | 68.2 (later) | utk.edu |
| Supercritical Acetone | None | 280 | 0.5 | Almost Complete | mdpi.com |
| Supercritical Acetone | None | 350 | 1 | 95.6 | mdpi.com |
| THF/H2O (8.1:0.9) | ZnCl2 (0.5) | 230 | 5 | 99.0 | oaepublish.com |
Optimization of Microwave-Assisted Recycling Processes for Epoxy Matrices
Microwave-assisted recycling has emerged as a sustainable and efficient method for the chemical recycling of epoxy resin matrices. preprints.orgmdpi.comnih.govdntb.gov.ua Microwaves provide localized heating, which can reduce energy consumption and processing times compared to conventional thermal methods. preprints.orgmdpi.comnih.govdntb.gov.ua
This technique often employs eco-friendly reagents, such as hydrogen peroxide (H2O2) and tartaric acid (TA), to activate the chemical reaction and achieve the complete recovery of the matrix without generating waste byproducts. preprints.orgmdpi.comnih.govdntb.gov.ua The recovered matrix from microwave-assisted recycling has been characterized and shown to contain reactive functional groups, enabling its reintegration into new composite formulations. preprints.orgnih.govdntb.gov.ua
Optimization of microwave-assisted recycling processes involves tailoring parameters such as microwave power, reaction time, and the concentration and ratio of recycling agents to maximize yield and minimize energy consumption. preprints.orgmdpi.comresearchgate.net
Microwave-Assisted Recycling Conditions and Outcomes
| Reagents | Catalyst | Microwave Power (W) | Time | Outcome | Ref. |
| H2O2 (35 wt%)/TA (3:1) | Yeast (1.5 wt%) | 320 | Not specified | Complete recovery of matrix, zero waste | preprints.org |
Upcycling of Depolymerized Epoxy Oligomers into New Polymeric Materials
A key aspect of sustainable epoxy management is the ability to upcycle the products obtained from depolymerization into new, valuable polymeric materials. Depolymerized epoxy oligomers, which are typically low-molecular-weight species resulting from the breakdown of the crosslinked network, can serve as building blocks for the synthesis of new polymers. mdpi.com
The recovered oligomers often contain functional groups that can be utilized in polymerization reactions. For example, depolymerized epoxy can be used as active ingredients to prepare new epoxy materials. mdpi.com Studies have demonstrated the successful incorporation of recycled epoxy polymers into new epoxy matrix formulations, with the resulting materials exhibiting comparable thermomechanical properties to those made from virgin resin, depending on the concentration of the recycled component and curing conditions. bohrium.com
Beyond simply reusing oligomers in similar epoxy systems, research is exploring the upcycling of these materials into different types of polymers. For instance, depolymerized epoxy containing specific functional groups can potentially be upcycled into polyurethanes with excellent properties. acs.org This approach not only diverts waste from landfills but also contributes to a circular economy by transforming waste materials into valuable resources for the production of high-performance materials. mdpi.comnih.govdntb.gov.uabohrium.comacs.orgresearchgate.net
Research in Bio-degradation and Circular Economy Principles for this compound
Traditional epoxy resins are generally not considered biodegradable and cannot be easily recycled due to their cross-linked structure. nih.govnih.govmdpi.com This poses environmental challenges, particularly concerning waste disposal. Consequently, research efforts are increasingly focused on exploring biodegradation pathways and implementing circular economy principles for epoxy-based materials. nih.govbizente.eu The concept of a circular economy aims to eliminate waste and pollution, circulate products and materials, and regenerate natural systems. noblepolymers.com For epoxy resins, this involves developing strategies for recycling, repairability, and the use of bio-based alternatives. nih.govk-online.com
The field of microbial degradation of epoxy resins is still largely unexplored, with limited literature available, particularly concerning epoxy-based resins compared to polyester-based materials. bizente.eumdpi.com However, studies have demonstrated the potential for certain microorganisms to degrade epoxy polymers. researchgate.net
Characterization of Microbial Degradation of Epoxy Networks
While challenging due to their stable cross-linked structure, research indicates that microbial degradation of epoxy networks is possible. Studies have identified specific bacterial strains capable of utilizing epoxy resin as a sole carbon source. nih.govnih.govmdpi.comdntb.gov.ua For instance, a study reported the degradation of this compound® LY 5052 and EPON™ resin 815C by a co-culture of Rhodococcus rhodochrous and Ochrobactrum anthropi, bacteria isolated from soil samples near epoxy manufacturing plants. nih.govnih.govmdpi.comdntb.gov.ua Their growth in the presence of epoxy resin indicated their ability to degrade the material. nih.govmdpi.comdntb.gov.ua
Microbial attack on epoxy polymers can involve the breakdown of specific chemical bonds within the network, such as oxirane (epoxide) groups, ester bonds, aromatic C-C bonds in aromatic rings, and aliphatic C-O bonds. mdpi.com Investigations into the metabolic pathways of epoxy degradation by microbes, such as Rhodococcus rhodochrous and Ochrobactrum anthropi, have suggested possible mechanisms, including the oxidation of methyl groups in Bisphenol A, followed by decarboxylation. nih.govnih.govmdpi.com Changes in the surface morphology of epoxy materials, such as roughening and the detachment of material flakes, have been observed following microbial exposure, supporting the occurrence of biodegradation. nih.govmdpi.com
Enzymatic approaches are also being explored for the degradation of epoxy resins. Research is underway to investigate the enzymatic degradation of selected resins, including this compound® LY1568, using fungal peroxygenases (UPOs). bizente.eu These enzymes show potential for C-H oxyfunctionalization reactions, which could aid in breaking down the complex epoxy structure.
Despite these findings, thermosetting compounds like epoxy resins have generally shown lower reactivity to microbial degradation compared to thermoplastics in some studies. mdpi.com Further research is needed to fully characterize the mechanisms and optimize conditions for effective microbial degradation of epoxy networks.
Life Cycle Assessment Methodologies for Sustainable this compound Systems
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with a product, process, or service throughout its entire life cycle, from raw material extraction to disposal. entropyresins.commdpi.comirbnet.deresearchgate.net Applying LCA methodologies to this compound systems and other epoxy resins provides a comprehensive view of their environmental footprint and helps identify areas for improvement to enhance sustainability. entropyresins.commdpi.compjoes.comentropyresins.com
LCA studies on epoxy resins consider various stages, including raw material acquisition, production, transportation, use, and end-of-life management (recycling/disposal). entropyresins.comirbnet.deuniba.sk The production phase, particularly the synthesis of epoxy resins from petroleum-based raw materials, is often a significant contributor to the total environmental impact, such as carbon footprint. pjoes.comuniba.sk For example, the production of liquid epoxy resin (LER) based on propylene (B89431) has a higher carbon footprint compared to LER produced from epichlorohydrin (B41342) based on glycerin. uniba.sk
LCA is a crucial tool for comparing the environmental performance of traditional epoxy resins with more sustainable alternatives, such as bio-based epoxies or recyclable epoxy systems. entropyresins.commdpi.comresearchgate.netresearchgate.netentropyresins.com Studies comparing bio-based LER products to industry-average petrochemical-based LER products have shown that bio-based options can result in reduced environmental impacts across various categories. entropyresins.comentropyresins.com
Implementing circular economy principles for epoxy resins is supported by LCA, which can quantify the environmental benefits of recycling and reuse strategies. nih.gov Chemical recycling, for instance, aims to break down epoxy resins into their constituent components for the production of new epoxy materials, contributing to a more circular flow of materials. nih.govk-online.comepoxy-europe.eu LCA helps in evaluating the environmental feasibility and benefits of such recycling processes.
Key environmental metrics considered in LCA for sustainable epoxy products include material usage, energy consumption, pollutant release, and non-product output (waste). entropyresins.com By conducting LCAs, manufacturers and researchers can make informed decisions to minimize environmental impact throughout the life cycle of this compound and other epoxy-based materials, driving the transition towards a more sustainable and circular economy. entropyresins.commdpi.com
Advanced Araldite Composites and Engineering Materials Research
Reinforcement Strategies and Interfacial Science in Araldite Composites
Reinforcement strategies and understanding interfacial science are critical for optimizing the performance of this compound-based composites. Research in this area investigates how different reinforcement materials integrate with the this compound matrix and the mechanisms governing load transfer at the interface.
Integration with Advanced Reinforcement Materials (e.g., Carbon Fiber, Glass Fiber, Nanomaterials)
This compound resins are frequently used as the matrix material in composites reinforced with advanced materials such as carbon fiber, glass fiber, and various nanomaterials. taylorandfrancis.comijmerr.comfrontiersin.orgfit.edusaudijournals.comsavap.org.pkresearchgate.netresearchgate.netdergipark.org.trresearchgate.netchalcogen.ro
Carbon Fiber: this compound epoxy resins, such as this compound LY5052 with hardener HY5052, have been used with carbon fibers like Toray T700 to create composites exhibiting high tensile strength and Young's modulus. frontiersin.orgukm.my Studies have shown that carbon fiber-reinforced this compound composites can achieve significant tensile strengths, for instance, 550 MPa with 60% carbon fiber content using LY5052. ukm.my The integration of carbon fibers with this compound LY5052/Aradur HY5052 has been investigated through molecular dynamics simulations to understand mechanical properties. researchgate.net
Glass Fiber: this compound resins like this compound CY-230 with hardener HY-951, or this compound LY1564/Aradur 3486, are commonly used with glass fibers to produce composites. saudijournals.comdergipark.org.tr Research indicates that incorporating short glass fibers into an this compound matrix can enhance tensile and flexural characteristics, with properties improving as fiber content increases. saudijournals.com Studies on unidirectional E-glass fiber/epoxy composites using this compound LY1564/Aradur 3486 fabricated via vacuum-assisted resin transfer molding (VARTM) have determined elastic material properties under various loading conditions. dergipark.org.tr Hand-laid glass fiber reinforced epoxy composites using this compound Klear 4+ resin and hardener Klear 4+ have also been characterized for mechanical, thermal, and water absorption properties, showing increased mechanical properties with increased layers of woven glass fibers. researchgate.net
Nanomaterials: The integration of nanomaterials like graphene, carbon nanotubes (CNTs), and nanoclays into this compound matrices is an active area of research to further enhance composite properties. huntsman.comresearchgate.netchalcogen.roresearchgate.netengineeringnews.co.zaaimspress.comekb.eg Huntsman Advanced Materials has explored incorporating graphene into this compound epoxy resins to develop graphene-enhanced composite solutions, aiming to improve dimensional and thermal stability, as well as impact resistance. huntsman.comengineeringnews.co.za Studies have shown that adding nanomaterials such as multi-walled carbon nanotubes (MWCNTs) and graphene nanoplatelets (GNPs) to this compound LY556 with chopped glass fibers can significantly enhance impact strength and improve tensile and flexural stiffness. researchgate.net Research on nanoclay/epoxy composites using this compound GY251 epoxy resin and hardener HY956 demonstrated increases in Young's modulus and tensile strength with optimal nanoclay content. aimspress.com Molecular dynamics simulations have also investigated the mechanical properties of carbon nanotube- and graphene-reinforced this compound LY 5052/Aradur HY 5052 epoxy composites. researchgate.net
Aerospace Composites and Structural Adhesives Research utilizing this compound
This compound products are widely utilized and researched for aerospace applications, particularly in composites and structural adhesives, due to their high strength, durability, and ability to meet stringent aerospace standards. wikipedia.orgaviationeu.suppliescompositesone.comaerospheres.comemerald.comhuntsman.comt-e-klebetechnik.deindustrialtechnology.co.ukhuntsman.comsilmid.commascherpa.it
Research on High-Performance this compound Formulations for Aerospace Interior Structures
Research is ongoing to develop and refine this compound formulations specifically for aerospace interior structures, focusing on properties like flame, smoke, and toxicity (FST) performance, weight savings, and processing efficiency. t-e-klebetechnik.deindustrialtechnology.co.ukhuntsman.comcachefly.netdigitallibrarynasampe.orgfaa.gov High-performance this compound resin systems, such as this compound FST 40002 / 40003 and this compound XU 35710 FST (a benzoxazine (B1645224) resin), have been developed to meet stringent FST mandates like FAR Part 25. cachefly.netdigitallibrarynasampe.orgfaa.gov These formulations aim to provide alternatives to traditional materials like phenolic resins, offering improved mechanical properties and processing characteristics suitable for methods like Resin Transfer Molding (RTM) and infusion. cachefly.netdigitallibrarynasampe.org this compound adhesives and syntactic foams are also used for edge sealing and insert potting in honeycomb composite panels commonly found in aircraft interiors like floor panels, galley walls, and lavatory cabinets. t-e-klebetechnik.dehuntsman.comalibaba.com
Analysis of Adhesive Bonding Mechanisms in Heterogeneous Substrates
Analysis of adhesive bonding mechanisms in heterogeneous substrates is crucial for applications where this compound is used to join dissimilar materials, such as composites to metals. compositesone.comtaylorandfrancis.comias.ac.inmdpi.commdpi.comresearchgate.netchemical-concepts.com this compound adhesives like this compound 2015 and this compound 420 A/B are used for bonding various substrates, including metals, composites, and dissimilar materials. compositesone.comtaylorandfrancis.comjeccomposites.commdpi.comchemical-concepts.comspacematdb.com Research investigates the strength and failure modes of joints involving heterogeneous materials like carbon fiber-reinforced polymer (CFRP) to aluminum. taylorandfrancis.commdpi.commdpi.com Studies have shown that surface treatment of adherends before the bonding process can significantly improve bonding strength. taylorandfrancis.comintertronics.co.uk The effectiveness of this compound adhesives in bonding Kevlar fiber-reinforced polymer with aluminum alloy 6061-T6 in hybrid double-strap joints has been experimentally investigated, showing high static and fatigue strength for thermosetting this compound formulations. mdpi.com Analysis of failure modes in composite-to-aluminum joints bonded with this compound 2015 has indicated heterogeneous failure, with adhesive failure on the aluminum side and substrate failure on the composite side, suggesting effective bonding between composite and metal surfaces after treatment. mdpi.com
Research in Additive Manufacturing of this compound-Based Systems
Research is exploring the potential of using this compound-based systems in additive manufacturing (3D printing) processes. While not as extensively documented as traditional composite manufacturing, there is interest in developing this compound formulations suitable for these techniques to create complex geometries and functional parts. Studies have investigated the structural behavior of adhesive bonds in 3D printed adherends, including those bonded with this compound 2015, comparing experimental results to predictive models. scispace.com This indicates a growing area of research into the compatibility and performance of this compound in additive manufacturing applications.
Rheological Control for Precision 3D Printing of Epoxy Structures
The rheological properties of epoxy resins are critical for achieving precision and fidelity in 3D printing processes, particularly in techniques like direct ink writing (DIW) and extrusion-based methods. Controlling rheology ensures that the material can be smoothly extruded through a nozzle and maintain its shape after deposition, preventing sagging or collapse of the printed structure emerald.comosti.govresearchgate.net.
A key rheological characteristic for successful epoxy 3D printing is pseudoplasticity, or shear-thinning behavior. This means the viscosity of the resin decreases under shear stress (like that experienced during extrusion through a nozzle) and recovers when the shear stress is removed, allowing the deposited material to hold its form emerald.comresearchgate.netacs.org. Achieving this shear-thinning behavior often requires the addition of rheology modifiers, such as fumed silica (B1680970) or alginates emerald.comacs.orgacs.org.
Research has investigated the impact of thickener proportion on the viscosity and rheological behavior of epoxy resins for extrusion-based rapid prototyping. Findings indicate that thickener content significantly influences the shape of the extruded lines emerald.comresearchgate.net. A pseudoplastic behavior is considered a fundamental requirement for obtaining extruded lines with desirable cross-sections emerald.comresearchgate.net.
Studies utilizing rheometry, such as with parallel plate geometry, are employed to characterize the rheological properties of epoxy inks emerald.comresearchgate.netacs.orgsoton.ac.uk. Measurements typically involve assessing viscosity as a function of shear rate and determining parameters like yield stress and storage and loss moduli osti.govresearchgate.netacs.orgtainstruments.com. For instance, one study showed that while pure epoxy exhibited Newtonian fluid behavior, the addition of nanoclay transformed the rheological behavior to shear-thinning, with a significant increase in viscosity at low shear rates and an increase in elastic modulus osti.gov. Similarly, the addition of fumed silica has been shown to increase the yield stress and shear-thinning behavior of uncured epoxy inks acs.org.
Some studies have explored the use of additives like block copolymers to enhance the mechanical properties of epoxy resins for 3D printing. However, high concentrations of these additives can adversely affect rheological properties by increasing viscosity nsf.gov. This highlights the need for careful formulation to balance desired mechanical properties with the rheological requirements for printability nsf.gov.
The table below summarizes typical rheological parameters considered for epoxy resins in 3D printing:
| Rheological Parameter | Significance for 3D Printing | Measurement Method |
| Viscosity | Resistance to flow; affects extrudability and shape retention. | Rheometer (e.g., parallel plate) emerald.comresearchgate.netacs.orgsoton.ac.uktainstruments.com |
| Shear-Thinning (Pseudoplasticity) | Viscosity decreases under shear; essential for smooth extrusion and shape maintenance. | Viscosity vs. Shear Rate measurement emerald.comosti.govresearchgate.netacs.orgacs.org |
| Yield Stress | Minimum stress required for flow; helps the printed structure hold shape against gravity. | Rheometer osti.govacs.orgplos.org |
| Storage Modulus (G') | Represents the elastic (solid-like) behavior; indicates the material's ability to store energy and recover shape. | Oscillatory Rheometry osti.govresearchgate.nettainstruments.comnih.gov |
| Loss Modulus (G'') | Represents the viscous (liquid-like) behavior; indicates the material's ability to dissipate energy. | Oscillatory Rheometry researchgate.nettainstruments.com |
Optimization of Post-Curing Processes in Additively Manufactured this compound Components
Post-curing is a critical step in the additive manufacturing of epoxy resin components, including those based on this compound formulations, as it significantly influences the final mechanical, thermal, and chemical properties of the printed part mdpi.comscirp.orgmdpi.comresearchgate.net. While the initial curing during printing solidifies the structure, a subsequent post-curing process, often involving heat or UV light, is typically required to achieve a higher degree of cross-linking and maximize material performance mdpi.comscirp.orgmdpi.comnetzsch.com.
The optimization of post-curing involves determining the ideal temperature, duration, and method (e.g., oven curing, UV exposure, or a combination) to enhance properties such as tensile strength, flexural properties, hardness, toughness, and glass transition temperature (Tg) mdpi.comscirp.orgmdpi.comresearchgate.netnetzsch.comnih.govresearchgate.netforcetechnology.commdpi.com.
Research has shown that increasing post-curing temperature and duration generally leads to improved mechanical and thermomechanical performance due to the formation of a more highly cross-linked structure mdpi.comscirp.orgmdpi.comnetzsch.comresearchgate.net. For example, studies on epoxy resins have demonstrated that post-curing at higher temperatures (e.g., 125 °C or 150 °C) can yield thermosets with increased mechanical strength and toughness mdpi.comresearchgate.netdntb.gov.ua. One study observed significant improvements in flexural properties when samples were cured at a moderate temperature (80 °C) and subsequently post-cured at a higher temperature (150 °C) mdpi.comresearchgate.netdntb.gov.ua.
The glass transition temperature (Tg) is a key indicator of the material's thermal stability and the extent of curing. Post-curing at elevated temperatures typically results in a higher Tg, signifying a more complete reaction and a denser polymer network mdpi.comnetzsch.comresearchgate.netforcetechnology.com. Dynamic Mechanical Analysis (DMA) is a valuable tool for optimizing thermal post-curing by analyzing material behavior at varying temperatures and determining the Tg and modulus values netzsch.com.
Different post-curing methods can have varying impacts on part performance. Studies have compared methods such as conventional oven curing, microwave oven curing, and UV chamber curing, showing that each can influence properties like ultimate tensile strength and hardness differently researchgate.net. Combining UV curing with thermal post-curing can allow for the optimization of specific properties such as hardness, elasticity, impact strength, and chemical resistance netzsch.com.
Real-time monitoring systems, such as those utilizing single-walled carbon nanotubes (SWCNTs), are being researched to optimize post-curing conditions by providing insights into the development of mechanical properties during the process researchgate.netresearchgate.net. This can help in designing cure cycles that improve performance compared to industry standards researchgate.net.
Studies involving specific this compound adhesives, such as this compound 2011, have investigated the effect of different curing methods and temperatures on adhesion strength in bonded 3D-printed components mdpi.comresearchgate.net. These studies demonstrate that optimizing curing conditions, including temperature and duration, is crucial for achieving desired bonding strengths mdpi.comresearchgate.net. For instance, the highest tensile strength and elongation at break values for bonded 3D-printed plates were achieved at a specific curing temperature and duration (80 °C for 1 hour) mdpi.comresearchgate.net.
The following table summarizes the impact of post-curing parameters on the properties of additively manufactured epoxy components based on research findings:
| Post-Curing Parameter | Impact on Properties | Notes |
| Temperature | Increased mechanical strength, toughness, and Tg with higher temperatures (up to an optimal point). | Requires careful selection based on the specific epoxy system. mdpi.comnetzsch.comresearchgate.netforcetechnology.commdpi.comdntb.gov.ua |
| Duration | Increased strength, rigidity, and degree of conversion with longer times. | Optimal duration varies depending on the material and desired properties. scirp.orgmdpi.com |
| Method (e.g., Thermal, UV, Combined) | Different methods can selectively enhance properties like tensile strength, hardness, and chemical resistance. | Often combined to achieve a balance of properties. researchgate.netnetzsch.com |
Q & A
Q. How do curing mechanisms of Araldite epoxy adhesives influence joint performance in composite bonding?
Methodological Answer: The curing process (e.g., thermosetting vs. thermoplastic) directly impacts mechanical properties. For example, this compound 5052, a thermosetting adhesive, achieved 37% higher elongation in carbon fiber-reinforced polymer (CFRP)-aluminum hybrid joints compared to polyurethane epoxy, due to optimized crosslinking and stress distribution during curing. Tensile testing combined with fractographic analysis is recommended to correlate curing parameters (time, temperature) with failure modes .
Q. What criteria should guide adhesive selection between this compound variants (e.g., AW 2104 vs. F 300) for bonding dissimilar materials?
Methodological Answer: Key factors include viscosity, gap-filling capacity, and curing speed. This compound F 300 (20 Pa·s viscosity) fills gaps up to 0.8 mm, while F 305 (4 Pa·s) suits finer applications. For rapid curing (1–2 minutes), AW 2104/HW 2934 is ideal, whereas F 300/F 305 achieve final strength in 2 hours. Prioritize material compatibility (metals, ceramics, rigid plastics) and environmental resistance (e.g., mineral acids, fuels) based on technical datasheets .
Q. How does adhesive viscosity affect bond-line uniformity in single-lap joint (SLJ) experiments?
Methodological Answer: High-viscosity adhesives like this compound 2015 (epoxy paste) minimize flow-induced voids but require controlled dispensing. Use video extensometry to monitor displacement and validate force-displacement curves. Comparative studies show ±5.9% deviation in failure load predictions for SLJs with this compound 2015 due to plasticity effects, necessitating finite element analysis (FEA) with cohesive zone models (CZMs) .
Advanced Research Questions
Q. How can mixed-mode fracture parameters (GIC, GIIC) be reliably extracted for this compound-bonded joints using J-Integral analysis?
Methodological Answer: Conduct end-notched flexure (ENF) and single-leg bending (SLB) tests with this compound AV138 (brittle) and 2015 (ductile). For AV138, a triangular CZM aligns with experimental GIC (0.2–0.3 N/mm) and GIIC (0.8–1.0 N/mm). For ductile adhesives, trapezoidal CZMs better capture plasticity. Validate via numerical fracture envelopes and sensitivity analysis of crack propagation thresholds .
Q. What experimental and computational strategies resolve discrepancies between numerical predictions and empirical failure loads in this compound-bonded structures?
Methodological Answer: Discrepancies arise from adhesive ductility and boundary conditions. For this compound 2015, plasticity in SLJs with overlap lengths ≥50 mm causes up to 16% underprediction in peak load (Pm). Mitigate by refining mesh density in FEA and incorporating strain-rate-dependent material models. Cross-validate with digital image correlation (DIC) and fractography .
Q. How do environmental factors (humidity, thermal cycling) degrade long-term performance of this compound AW 2104 in aerospace applications?
Methodological Answer: Accelerated aging tests (e.g., 85°C/85% RH for 1,000 hours) reveal hydrolytic degradation in epoxy networks. Use Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group formation and nanoindentation to measure hardness reduction. For critical applications, supplement with fatigue testing under cyclic thermal loads (−55°C to 125°C) .
Q. What methodologies optimize adhesive application for ultra-high-vacuum (UHV) environments, as in particle detector assemblies?
Methodological Answer: this compound 2011, used in CMS particle detectors, requires outgassing rates <10⁻⁵ Torr·L/s. Pre-cure degassing (vacuum chamber at 10⁻² mbar) and post-cure thermal profiling (ramp to 120°C over 6 hours) minimize volatile emissions. Validate via residual gas analysis (RGA) and shear testing at 4.2 K for cryogenic stability .
Methodological Guidelines
- Data Validation : Always cross-reference technical datasheets (e.g., this compound® AW 2104 TDS) with peer-reviewed studies for curing kinetics and mechanical properties .
- Experimental Design : For fracture tests, adhere to ASTM D790 (flexural) and D1002 (lap shear) standards. Document adhesive batch numbers, substrate roughness (Ra ≤ 0.8 µm), and curing conditions .
- Contradiction Management : When numerical models diverge from empirical data (e.g., SLJ failure loads), perform sensitivity analysis on CZM parameters (tn0, GIC) and validate with ≥3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
